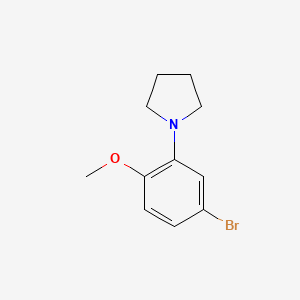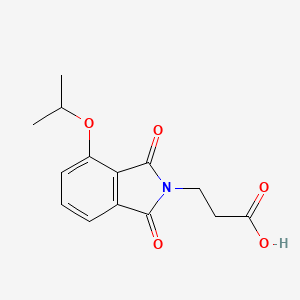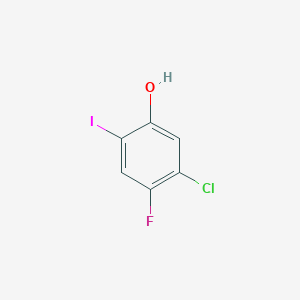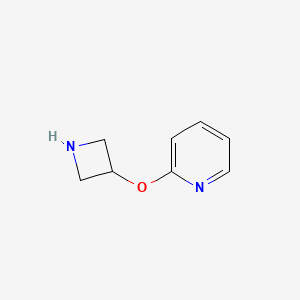
1-(5-Bromo-2-methoxyphenyl)pyrrolidine
Descripción general
Descripción
“1-(5-Bromo-2-methoxyphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2-methoxyphenyl)pyrrolidine” is 1S/C11H14BrNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(5-Bromo-2-methoxyphenyl)pyrrolidine” is a solid at room temperature . and 97% . The compound should be stored in a dry, sealed environment at room temperature .
Aplicaciones Científicas De Investigación
Antiviral Activity
1-(5-Bromo-2-methoxyphenyl)pyrrolidine and its derivatives have been studied for their antiviral properties. C-5 substituted derivatives of tubercidin, which include 5-bromo analogs, have demonstrated substantial activity against RNA viruses, highlighting their potential as biologically active agents (Bergstrom et al., 1984).
Chemical Synthesis and Applications
The synthesis of 5-methoxylated 3-pyrrolin-2-ones, through the rearrangement of chlorinated pyrrolidin-2-ones, is an important process for the preparation of compounds used in agrochemicals and medicinal products. This includes derivatives of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (Ghelfi et al., 2003).
Kinetics and Mechanism Studies
Studies on the kinetics and mechanism of ring transformation in related pyrrolidine compounds provide insights into chemical reactions that could be relevant for the derivatives of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. These studies offer valuable information for developing new chemical processes and compounds (Sedlák et al., 2003).
Antibacterial Activity
Some derivatives of pyrrolidine, including those related to 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, have been synthesized and evaluated for their antibacterial activity. These compounds have shown varying degrees of effectiveness against different bacterial strains, indicating their potential use in developing new antibacterial agents (Bogdanowicz et al., 2013).
Crystal Structure and Molecular Conformation
The crystal structure and molecular conformation of compounds structurally similar to 1-(5-Bromo-2-methoxyphenyl)pyrrolidine have been studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be critical in pharmaceutical and material science applications (Banerjee et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMKXQUTBZRJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)






![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)


